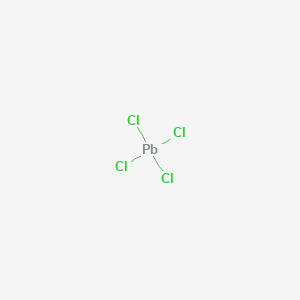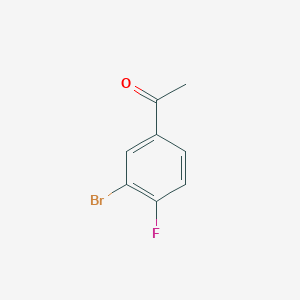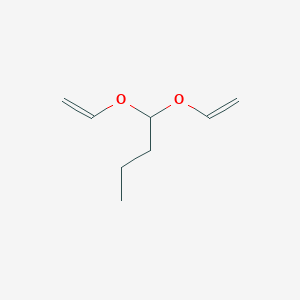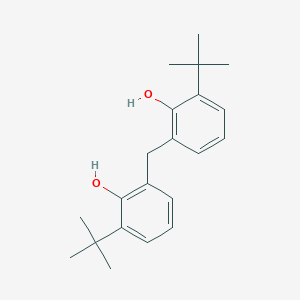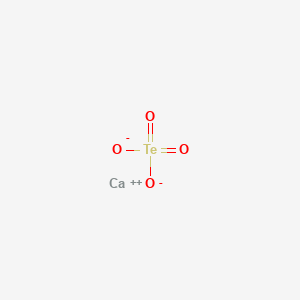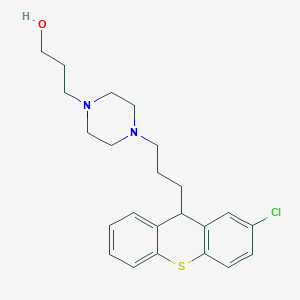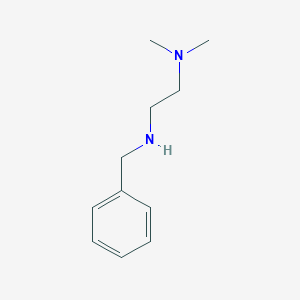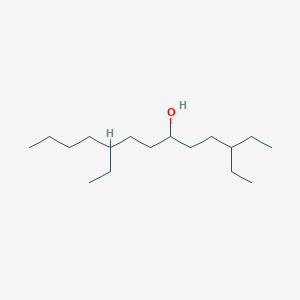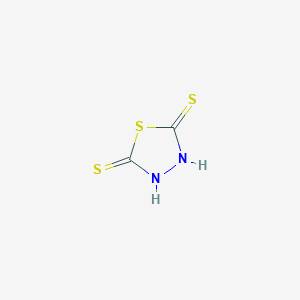
1,5-ジアミノアントラキノン
概要
説明
1,5-Diaminoanthraquinone is an organic compound that belongs to the anthraquinone family. It is characterized by the presence of two amino groups attached to the 1 and 5 positions of the anthraquinone structure. This compound is known for its deep red crystalline appearance and is soluble in organic solvents such as ethanol and dimethyl sulfoxide. It has significant applications in various fields, including dye manufacturing, electrochemistry, and biochemistry .
科学的研究の応用
1,5-Diaminoanthraquinone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: In biological research, 1,5-diaminoanthraquinone is used to study the interactions between small molecules and DNA.
Industry: In the industrial sector, 1,5-diaminoanthraquinone is used in the production of dyes for textiles and paper.
作用機序
Target of Action
1,5-Diaminoanthraquinone (1,5-DAAQ) is an organic dye compound Anthraquinone derivatives, a class to which 1,5-daaq belongs, are known to interact with dna .
Mode of Action
The mode of action of 1,5-DAAQ involves the formation of an intramolecular hydrogen bond between the quinoid oxygen and the substituents NH2 [C = O…H-N] . This interaction leads to a red shift in both absorption and fluorescence spectra . The excited states of 1,5-DAAQ are capable of undergoing proton transfer reactions or evolving into twisted internal charge transfer states .
Biochemical Pathways
It’s known that the absorption and fluorescence spectra of 1,5-daaq have been investigated in various organic solvents . This suggests that the compound may interact with these solvents at a molecular level, potentially affecting various biochemical pathways.
Result of Action
The result of the action of 1,5-DAAQ is observed in its photophysical properties. The compound’s interaction with its environment leads to changes in its absorption and fluorescence spectra . These changes are due to the intramolecular hydrogen bond formed between the quinoid oxygen and the substituents NH2 [C = O…H-N] .
Action Environment
The action of 1,5-DAAQ is influenced by the environment in which it is present. For instance, the compound’s absorption and fluorescence spectra vary when investigated in different organic solvents . This suggests that environmental factors such as the type of solvent can influence the action, efficacy, and stability of 1,5-DAAQ.
生化学分析
Biochemical Properties
1,5-Diaminoanthraquinone has been found to interact with DNA . The interaction of the hydrogen atom of - NH2 leads to a red shift in both absorption and fluorescence spectra . This suggests that 1,5-Diaminoanthraquinone could interact with biomolecules in a way that affects their optical properties.
Cellular Effects
Given its interaction with DNA , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that there is an intramolecular hydrogen bond formed between quinoid oxygen and the substituents NH2 [C = O.H-N] . This could potentially lead to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
It is known that it can undergo coupling reactions with diazonium salts , which could potentially lead to changes in its effects over time.
Metabolic Pathways
Given its interactions with DNA , it could potentially be involved in pathways related to DNA synthesis or repair.
Transport and Distribution
Given its solubility properties , it could potentially interact with various transporters or binding proteins.
Subcellular Localization
Given its interactions with DNA , it could potentially localize to the nucleus where DNA is located.
準備方法
1,5-Diaminoanthraquinone can be synthesized through several methods:
Reduction of 1,5-Dinitroanthraquinone: One common method involves the reduction of 1,5-dinitroanthraquinone using sodium sulfide or catalytic hydrogenation.
SO3H Exchange from Anthraquinone-1,5-Disulfonic Acid: Another method involves the exchange of sulfonic acid groups with amino groups in anthraquinone-1,5-disulfonic acid.
In industrial settings, the preparation of 1,5-diaminoanthraquinone often involves optimizing reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of suitable catalysts.
化学反応の分析
1,5-Diaminoanthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert 1,5-diaminoanthraquinone into its corresponding hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The amino groups in 1,5-diaminoanthraquinone can participate in substitution reactions, forming derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives.
類似化合物との比較
1,5-Diaminoanthraquinone can be compared with other similar compounds, such as:
1,4-Diaminoanthraquinone: This compound has amino groups at the 1 and 4 positions.
1,8-Diaminoanthraquinone: With amino groups at the 1 and 8 positions, this compound exhibits distinct chemical behavior compared to 1,5-diaminoanthraquinone.
1,5-Dichloroanthraquinone: This compound has chlorine atoms instead of amino groups at the 1 and 5 positions.
The uniqueness of 1,5-diaminoanthraquinone lies in its specific arrangement of amino groups, which influences its reactivity and applications. Its ability to form hydrogen bonds and participate in charge transfer interactions makes it a valuable compound in various scientific and industrial fields.
特性
IUPAC Name |
1,5-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVCOPVKXNMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111641-58-8 | |
| Record name | 9,10-Anthracenedione, 1,5-diamino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111641-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1059602 | |
| Record name | 1,5-Diamino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red odorless powder; [Alfa Aesar MSDS] | |
| Record name | 1,5-Diaminoanthraquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19283 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
129-44-2 | |
| Record name | 1,5-Diaminoanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Diaminoanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-DIAMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-DIAMINOANTHRAQUINONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Diamino-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-diaminoanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIAMINOANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZXX3HK358 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
